molecular formula C6H9F3O2 B1489614 1-Cyclobutyl-2,2,2-trifluoroethane-1,1-diol CAS No. 2244721-26-2

1-Cyclobutyl-2,2,2-trifluoroethane-1,1-diol

Cat. No.: B1489614
CAS No.: 2244721-26-2
M. Wt: 170.13 g/mol
InChI Key: GSTHYFLQXVSNJL-UHFFFAOYSA-N
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Description

“1-Cyclobutyl-2,2,2-trifluoroethane-1,1-diol” is a chemical compound with the molecular formula C6H9F3O2 . It is a type of cycloalkane, which are cyclic hydrocarbons where the carbons of the molecule are arranged in the form of a ring .

Scientific Research Applications

Cyclobutane Derivatives Synthesis

  • Selective Arylations of Tetrabromothiophene : A study demonstrated the use of a cyclobutene-based preligand in palladium-catalyzed cross-coupling reactions for the synthesis of arylated thiophenes, highlighting the versatility of cyclobutyl compounds in facilitating complex organic syntheses (Rahimi et al., 2011).

  • Stereoselective Synthesis of Diols : Research on cyclobutenes outlined a stereoselective rearrangement that provides anti-1,4-diols, showcasing the application of cyclobutyl structures in synthesizing stereochemically complex molecules (Knapp et al., 2003).

Reactivity and Stability

  • Stability of Silyl-Substituted Bisketenes : Investigation into the reactivity of silyl-substituted cyclobutenes emphasized their stability and provided insights into the mechanisms of ring opening, which could be relevant for understanding the behavior of related compounds (Zhao et al., 1993).

  • α-Arylation of Cyclopropyl Nitriles : A study highlighted the α-arylation of cyclobutyl nitriles, suggesting applications in the synthesis of biologically active compounds, indicating the potential pharmaceutical relevance of cyclobutyl derivatives (McCabe Dunn et al., 2014).

Chemical Transformations

  • Synthesis of Trifluoroethylated 1,3-Diynes : Research demonstrated the utility of cyclobutane derivatives in the synthesis of trifluoroethylated unsymmetrical 1,3-diynes, highlighting the potential for cyclobutyl compounds in the development of fluorinated organic molecules (Zheng et al., 2016).

Biochemical Analysis

Biochemical Properties

1-Cyclobutyl-2,2,2-trifluoroethane-1,1-diol plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex and facilitate the biochemical reaction .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause changes in cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a response. At high doses, toxic or adverse effects can occur, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and alter the levels of metabolites within the cell. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments. The compound can be transported across cell membranes by passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it influences mitochondrial function and energy metabolism. The subcellular localization of this compound is crucial for its role in cellular processes and biochemical reactions .

Properties

IUPAC Name

1-cyclobutyl-2,2,2-trifluoroethane-1,1-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O2/c7-6(8,9)5(10,11)4-2-1-3-4/h4,10-11H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTHYFLQXVSNJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclobutyl-2,2,2-trifluoroethane-1,1-diol
Reactant of Route 2
1-Cyclobutyl-2,2,2-trifluoroethane-1,1-diol
Reactant of Route 3
1-Cyclobutyl-2,2,2-trifluoroethane-1,1-diol
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1-Cyclobutyl-2,2,2-trifluoroethane-1,1-diol
Reactant of Route 5
1-Cyclobutyl-2,2,2-trifluoroethane-1,1-diol
Reactant of Route 6
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